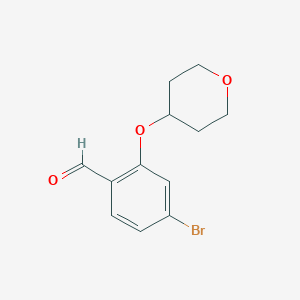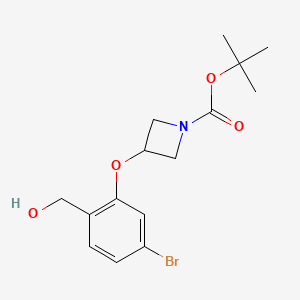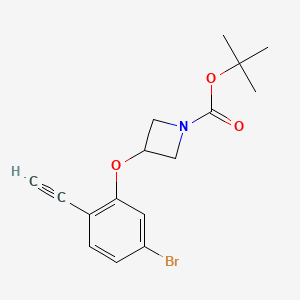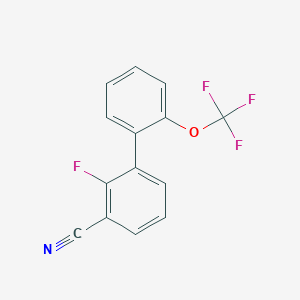![molecular formula C14H10FN B8151525 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151525.png)
2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 4’-position, and a carbonitrile group at the 3-position of the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of fluorinated biphenyl derivatives with appropriate nitrile precursors. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a fluorinated aryl boronic acid is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives with different oxidation states.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl quinones.
Aplicaciones Científicas De Investigación
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carbonitrile group also plays a crucial role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-bromobiphenyl: Similar in structure but with a bromine atom instead of a methyl group.
4-Methylbiphenyl-2-carbonitrile: Lacks the fluorine atom but has a similar biphenyl core.
2-Fluoro-4’-methylbiphenyl: Similar but without the carbonitrile group.
Uniqueness
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the fluorine, methyl, and carbonitrile groups on the biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-fluoro-3-(4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-16)14(13)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWQJWABFFVSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151520.png)
![2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151526.png)
![4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151534.png)


